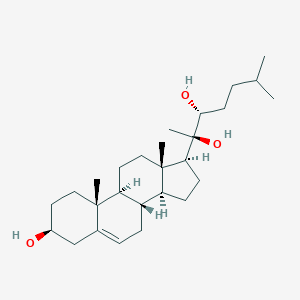

(20R,22R)-20,22-Dihydroxycholesterol

説明

Structure

3D Structure

特性

IUPAC Name |

(2R,3R)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24+,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBSSBGEYIBVTO-TYKWNDPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975007 | |

| Record name | (20R,22R)-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-94-1 | |

| Record name | (20R,22R)-20,22-Dihydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20,22-Dihydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (20R,22R)-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of (20R,22R)-20,22-Dihydroxycholesterol in Steroidogenesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of all steroid hormones, a class of lipids essential for regulating a vast array of physiological processes, begins from a common precursor: cholesterol. The conversion of cholesterol to pregnenolone represents the first, committed, and rate-limiting step in this vital pathway. This transformation is not a single reaction but a three-step oxidative process catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage (P450scc, CYP11A1). At the heart of this process lies the transient but critical intermediate, (20R,22R)-20,22-dihydroxycholesterol. This guide provides a comprehensive examination of the formation and metabolism of this pivotal oxysterol, delving into the enzymology of P450scc, the intricate regulation of substrate delivery, and the analytical methodologies required for its study. Understanding the role of (20R,22R)-20,22-dihydroxycholesterol is fundamental to comprehending the global regulation of steroid hormone production in both health and disease.

Introduction: The Gateway to Steroidogenesis

(20R,22R)-20,22-dihydroxycholesterol is an oxysterol that serves as the immediate precursor to pregnenolone in the steroidogenic pathway.[1] It is a human and mouse metabolite formed by the sequential hydroxylation of cholesterol at positions C22 and C20.[1][2] This conversion is catalyzed exclusively by the Cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1.[2][3] The entire reaction sequence—from cholesterol to pregnenolone—occurs within the mitochondria of steroidogenic tissues such as the adrenal glands, gonads, and placenta.[3][4]

The production of (20R,22R)-20,22-dihydroxycholesterol and its subsequent cleavage is the flux-controlling point for the synthesis of all downstream steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones.[5][6] Consequently, the regulation of its formation is of paramount importance and is tightly controlled, primarily through the delivery of the initial substrate, cholesterol, to the inner mitochondrial membrane where P450scc resides.[7]

The Central Reaction: A Three-Step Enzymatic Cascade

The conversion of cholesterol to pregnenolone is a multi-step process that occurs on the single active site of the P450scc enzyme. It involves two successive hydroxylations of the cholesterol side-chain, followed by the cleavage of the bond between carbons 20 and 22.[8][9]

The reaction sequence is as follows:

-

First Hydroxylation: Cholesterol is hydroxylated at the C22 position to form (22R)-22-hydroxycholesterol.

-

Second Hydroxylation: (22R)-22-hydroxycholesterol is then hydroxylated at the C20 position, yielding the pivotal intermediate, (20R,22R)-20,22-dihydroxycholesterol .

-

Side-Chain Cleavage (Lyase Reaction): The bond between C20 and C22 of (20R,22R)-20,22-dihydroxycholesterol is cleaved, releasing pregnenolone and isocaproaldehyde.[2][10]

Isotopic labeling studies using ¹⁸O₂ have definitively shown that the hydroxyl groups at C20 and C22 are derived from two different molecules of molecular oxygen, confirming a sequential hydroxylation mechanism.[11] The stereochemistry of these reactions is highly specific, producing the (20R,22R) isomer exclusively.[11]

Caption: StAR-mediated cholesterol transport to P450scc on the inner mitochondrial membrane.

Experimental Protocols

Protocol 1: In Vitro Assay of Cholesterol Side-Chain Cleavage

This protocol describes a method to measure the conversion of a water-soluble cholesterol analog, (22R)-22-hydroxycholesterol, to pregnenolone using isolated mitochondria from steroidogenic cells. This substrate is often used because it can bypass the StAR-dependent transport step, allowing for direct measurement of P450scc enzymatic activity. [10] A. Materials:

-

Steroidogenic cells (e.g., Y-1 mouse adrenal tumor cells, MA-10 mouse Leydig cells).

-

Mitochondria Isolation Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4).

-

Assay Buffer (e.g., 20 mM K₂HPO₄, 150 mM KCl, 10 mM Tris-HCl, pH 7.4).

-

Substrate: (22R)-22-hydroxycholesterol (dissolved in DMSO).

-

Cofactors: NADPH or an NADPH-generating system (e.g., malate, NADP⁺). [12]* Dounce homogenizer.

-

Refrigerated centrifuge.

-

Spectrophotometer or plate reader for protein quantification (BCA or Bradford assay).

-

Extraction solvent (e.g., Dichloromethane or Ethyl Acetate).

-

LC-MS/MS system for pregnenolone quantification.

B. Methodology:

-

Mitochondria Isolation:

-

Harvest cultured steroidogenic cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Mitochondria Isolation Buffer.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80% cell lysis is observed by microscopy.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in Assay Buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the mitochondrial suspension using a BCA or Bradford assay.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add mitochondrial protein (e.g., 50-100 µg) to Assay Buffer.

-

Add the NADPH-generating system components.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding (22R)-22-hydroxycholesterol to a final concentration of 10-25 µM.

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

-

Stop the reaction by adding ice-cold extraction solvent.

-

-

Steroid Extraction and Analysis:

-

Add an internal standard (e.g., deuterated pregnenolone) to each sample for accurate quantification.

-

Vortex vigorously to extract the steroids into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer the organic (lower) phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

Quantify the amount of pregnenolone produced against a standard curve.

-

Analytical Techniques for Oxysterol Measurement

The transient nature and low abundance of (20R,22R)-20,22-dihydroxycholesterol make its direct measurement challenging. Advanced analytical techniques are required for its identification and quantification.

| Technique | Principle | Derivatization | Sensitivity | Throughput | Comments |

| GC-MS | Gas Chromatography separates volatile compounds, which are then ionized and detected by Mass Spectrometry. | Required (e.g., silylation) to increase volatility. | High | Moderate | Gold standard for sterol profiling; provides excellent chromatographic resolution. [11][13] |

| LC-MS/MS | Liquid Chromatography separates compounds in solution, followed by tandem Mass Spectrometry for specific detection. | Not required, simplifying sample preparation. [14] | Very High | High | Method of choice for targeted quantification due to high specificity and sensitivity. [13] |

| HPLC-UV | High-Performance Liquid Chromatography separates compounds, which are detected by UV absorbance. | May be required (derivatization with a UV-active tag). | Low | High | Lacks the specificity and sensitivity of MS-based methods for complex biological samples. |

Table 2. Comparison of Analytical Techniques for (20R,22R)-20,22-Dihydroxycholesterol.

Conclusion and Future Perspectives

(20R,22R)-20,22-dihydroxycholesterol occupies a central, albeit fleeting, position in steroid hormone biosynthesis. Its formation from cholesterol and subsequent cleavage to pregnenolone by P450scc is the committed step that dictates the overall output of the steroidogenic cascade. While the enzymology of P450scc is well-characterized, it is the acute, hormonally-driven regulation of cholesterol delivery to the enzyme via the StAR protein that serves as the primary physiological control point.

Future research in this field will continue to unravel the precise molecular mechanics of StAR-mediated cholesterol transport, potentially identifying new protein-protein or protein-lipid interactions that could serve as novel drug targets. The development of highly specific inhibitors for P450scc remains a key goal for treating hormone-dependent cancers and other disorders of steroid excess. Furthermore, advancements in mass spectrometry and lipidomics will enable more sensitive profiling of steroidogenic intermediates like (20R,22R)-20,22-dihydroxycholesterol, providing deeper insights into the dynamic regulation of steroidogenesis in complex biological systems.

References

-

Burstein, S., Middleditch, B. S., & Gut, M. (1975). Mass Spectrometric Study of the Enzymatic Conversion of Cholesterol to (22R)-22-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and Pregnenolone. Journal of Biological Chemistry, 250(23), 9028-37. [Link]

-

Miller, W. L., & Auchus, R. J. (2011). The molecular biology, biochemistry, and physiology of human steroidogenesis and its disorders. Endocrine Reviews, 32(1), 81-151. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6453841, (20R,22R)-20,22-Dihydroxycholesterol. [Link]

-

Bhattacharjee, A., & Iovine, C. P. (2022). Role of the steroidogenic acute regulatory protein in health and disease. Frontiers in Endocrinology, 13, 1007271. [Link]

-

WikiMed. (20α,22R-Dihydroxycholesterol). WikiMed Medical Encyclopedia. [Link]

-

Stocco, D. M. (2000). The role of the StAR protein in steroidogenesis: challenges for the future. Journal of Endocrinology, 164(3), 247-253. [Link]

-

Montero, J., Mari, M., & Balsinde, J. (2016). Mitochondrial cholesterol import. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 989-997. [Link]

-

Burstein, S., & Gut, M. (1976). Exclusion of 20(22)-dehydrocholesterol as an intermediate in the biosynthesis of pregnenolone in bovine adrenocortical mitochondrial acetone-dried powder preparations. Steroids, 28(1), 115-120. [Link]

-

McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399-1409. [Link]

-

Wikipedia. (Cholesterol side-chain cleavage enzyme). Wikipedia. [Link]

-

Rone, M. B., et al. (2012). Evolutionary Origin of the Mitochondrial Cholesterol Transport Machinery Reveals a Universal Mechanism of Steroid Hormone Biosynthesis in Animals. PLOS ONE, 7(9), e44972. [Link]

-

Nagahisa, A., et al. (1990). Cytochrome P-450scc-mediated oxidation of (20S)-22-thiacholesterol: characterization of mechanism-based inhibition. Biochemistry, 29(4), 900-906. [Link]

-

van der Vusse, G. J. (1987). Regulation of the Rate-Determining Step in the Steroidogenic Cascade in Rat Leydig Cells. Proefschrift. [Link]

-

Wikipedia. (Steroidogenic acute regulatory protein). Wikipedia. [Link]

-

TheBiologist. (2023). A lipid in transit – the journey of cholesterol into the heart of mitochondrial research. The Biologist. [Link]

-

Shah, R., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Molecules, 26(4), 1032. [Link]

-

Arakane, F., et al. (1998). Steroidogenic acute regulatory protein (StAR) retains activity in the absence of its mitochondrial import sequence: Implications for the mechanism of StAR action. Proceedings of the National Academy of Sciences, 95(10), 5620-5625. [Link]

-

Long, F., et al. (2022). Structural enzymology of cholesterol biosynthesis and storage. Jefferson Digital Commons. [Link]

-

Scallen, T. J., & Vahouny, G. V. (1985). Regulation of three key enzymes in cholesterol metabolism by phosphorylation/dephosphorylation. Proceedings of the National Academy of Sciences, 82(15), 5030-5034. [Link]

-

Suhara, K., et al. (1985). Cytochrome P-450scc-catalyzed production of progesterone from 22R-hydroxycholest-4-en-3-one by way of 20,22-dihydroxycholest-4-en-3-one. Journal of Steroid Biochemistry, 23(5), 721-726. [Link]

-

Wickenheisser, J. K., et al. (2012). Cholesterol Side-Chain Cleavage Gene Expression in Theca Cells: Augmented Transcriptional Regulation and mRNA Stability in Polycystic Ovary Syndrome. PLOS ONE, 7(11), e48963. [Link]

-

Liu, J., & Papadopoulos, V. (2009). Cholesterol transport in steroid biosynthesis: role of protein-protein interactions and implications in disease states. Molecular and Cellular Endocrinology, 300(1-2), 1-8. [Link]

-

Payne, A. H., & Hales, D. B. (2004). Minireview: Regulation of Steroidogenesis by Electron Transfer. Endocrinology, 145(10), 4582-4586. [Link]

-

ResearchGate. (2023). Conversion of cholesterol into pregnenolone. [Link]

-

Deakin University. (2016). Animation: Transporting cholesterol around the body. YouTube. [Link]

-

ResearchGate. (2023). P450 11A1/P450 17A1 incubation of 20R,22R-dihydroxy-[21,21,21-2H 3...]. [Link]

-

Cerqueira, N. M. F. S. A., et al. (2016). Cholesterol Biosynthesis: A Mechanistic Overview. Biochemistry, 55(39), 5483-5506. [Link]

-

ResearchGate. (2000). The role of the StAR protein in steroidogenesis: Challenges for the future. [Link]

-

Mellon, S. H., et al. (1993). Regulation of proteins in the cholesterol side-chain cleavage system in JEG-3 and Y-1 cells. Journal of Steroid Biochemistry and Molecular Biology, 45(1-3), 17-25. [Link]

-

Huff, T., et al. (2023). Biochemistry, Cholesterol. StatPearls. [Link]

-

ResearchGate. (2004). Biosynthetic pathways of steroids. The first rate-limiting step in... [Link]

-

Magyar, A., et al. (2004). Stereoselective reactions of (20R)-3,20-dihydroxy-(3′,4′-dihydro-2′H-pyranyl)-5-pregnene derivatives form 27-nor-3,20,23,26-tetrahydroxy-cholesten-22-ones and related bromo ketones. Steroids, 69(1), 35-42. [Link]

-

Catalyst University. (2019). Steroidogenesis | The Biosynthesis of Steroids from Cholesterol. YouTube. [Link]

-

Golos, T. G., et al. (1991). Differential regulation of cholesterol side-chain cleavage (P450scc) and aromatase (P450arom) enzyme mRNA expression by gonadotrophins and cyclic AMP in human granulosa cells. Journal of Endocrinology, 131(3), 359-365. [Link]

-

Medicosis Perfectionalis. (2024). Rate Limiting Enzyme in Cholesterol Biosynthesis and Hormones produced from Cholesterol. YouTube. [Link]

-

Li, Z., & Johnson, A. L. (1993). Regulation of P450 cholesterol side-chain cleavage messenger ribonucleic acid expression and progesterone production in hen granulosa cells. Biology of Reproduction, 49(3), 463-469. [Link]

-

ResearchGate. (2004). 22R-Hydroxycholesterol-induced pregnenolone synthesis in... [Link]

Sources

- 1. (20R,22R)-20,22-Dihydroxycholesterol | C27H46O3 | CID 6453841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20α,22R-Dihydroxycholesterol [medbox.iiab.me]

- 3. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 4. Evolutionary Origin of the Mitochondrial Cholesterol Transport Machinery Reveals a Universal Mechanism of Steroid Hormone Biosynthesis in Animals | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Cholesterol transport in steroid biosynthesis: role of protein-protein interactions and implications in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass spectrometric study of the enzymatic conversion of cholesterol to (22R)-22-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and pregnenolone, and of (22R)-22-hydroxycholesterol to the lgycol and pregnenolone in bovine adrenocortical preparations. Mode of oxygen incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Crucial Second Step: A Technical Guide to the Biosynthesis of (20R,22R)-20,22-Dihydroxycholesterol

Introduction: The Gateway to Steroidogenesis

In the intricate world of endocrinology and drug development, understanding the biotransformation of cholesterol into steroid hormones is of paramount importance. The initial and rate-limiting step in this entire cascade is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the mitochondrial enzyme Cytochrome P450 11A1 (CYP11A1), also known as the cholesterol side-chain cleavage enzyme (P450scc).[1][2][3] This conversion is not a single event but a sophisticated three-step monooxygenation process.[4][5] This guide focuses on the formation of the pivotal, yet transient, intermediate: (20R,22R)-20,22-Dihydroxycholesterol. This molecule represents the culmination of two sequential hydroxylations before the final side-chain cleavage and serves as a critical checkpoint in the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[6][7][8]

The Core Enzymatic Machinery

The biosynthesis of (20R,22R)-20,22-Dihydroxycholesterol occurs within the inner mitochondrial membrane of steroidogenic tissues such as the adrenal cortex, gonads, and placenta.[2][4][9] The process is orchestrated by a multi-protein complex, often referred to as the cholesterol side-chain cleavage system.

Key Players in the Biosynthetic Pathway:

| Component | Function | Location |

| Cholesterol | The initial substrate for the entire steroidogenic pathway. | Inner Mitochondrial Membrane |

| CYP11A1 (P450scc) | The primary catalytic enzyme, a heme-containing monooxygenase that directly interacts with and modifies the cholesterol side-chain.[2][3] | Inner Mitochondrial Membrane |

| Adrenodoxin (Adx) | A [2Fe-2S] iron-sulfur protein that acts as a mobile electron shuttle, transferring electrons from Adrenodoxin Reductase to CYP11A1.[9][10][11] | Mitochondrial Matrix |

| Adrenodoxin Reductase (AdR) | An NADPH-dependent flavoprotein that accepts electrons from NADPH and transfers them to Adrenodoxin.[4][10] | Inner Mitochondrial Membrane |

| NADPH | The ultimate source of reducing equivalents (electrons) for the hydroxylation reactions.[4][9] | Mitochondrial Matrix |

The efficient functioning of this system relies on the precise interaction and electron transfer between these components.

The Electron Transport Chain: Powering the Reaction

The hydroxylation of cholesterol is an energetically demanding process that requires the input of electrons. These electrons are supplied by NADPH and funneled to the active site of CYP11A1 through a dedicated electron transport chain.

-

NADPH to Adrenodoxin Reductase (AdR): AdR, a flavoprotein, accepts two electrons from NADPH.

-

AdR to Adrenodoxin (Adx): AdR then transfers the electrons, one at a time, to Adrenodoxin.[9]

-

Adx to CYP11A1: Adrenodoxin, a small, soluble protein, diffuses and docks with CYP11A1 to deliver a single electron to the heme center of the P450 enzyme.[10] This process is repeated for each of the three oxidative steps.[4]

Caption: Electron flow from NADPH to CYP11A1.

Mechanism of Action: A Stepwise Transformation

The conversion of cholesterol to (20R,22R)-20,22-Dihydroxycholesterol involves two distinct, sequential hydroxylation reactions, both catalyzed by the same active site of CYP11A1.[1][2] The sterol intermediates are thought to remain within the enzyme's active site throughout the process.[4]

Step 1: Formation of 22R-Hydroxycholesterol

The first monooxygenation reaction introduces a hydroxyl group at the C22 position of the cholesterol side chain, resulting in the formation of 22R-Hydroxycholesterol.[4][12] This reaction consumes one molecule of O₂, one molecule of NADPH, and requires the transfer of two electrons.[4]

Step 2: Formation of (20R,22R)-20,22-Dihydroxycholesterol

The newly formed 22R-Hydroxycholesterol is then repositioned within the active site of CYP11A1.[12] A second hydroxylation event occurs, this time at the C20 position, yielding the final product of this stage: (20R,22R)-20,22-Dihydroxycholesterol.[4][6][12] This step also consumes one molecule of O₂ and requires another two electrons delivered by the Adx/AdR system.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Structural Basis for Three-step Sequential Catalysis by the Cholesterol Side Chain Cleavage Enzyme CYP11A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for three-step sequential catalysis by the cholesterol side chain cleavage enzyme CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 20α,22R-Dihydroxycholesterol [medbox.iiab.me]

- 7. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. 20α,22R-Dihydroxycholesterol - Wikipedia [en.wikipedia.org]

- 9. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 10. Active site structures of CYP11A1 in the presence of its physiological substrates and alterations upon binding of Adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The interaction domain of the redox protein adrenodoxin is mandatory for binding of the electron acceptor CYP11A1, but is not required for binding of the electron donor adrenodoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of (20R,22R)-20,22-Dihydroxycholesterol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the pivotal steroidogenic intermediate, (20R,22R)-20,22-Dihydroxycholesterol. We will delve into its historical discovery, its crucial role in steroid hormone biosynthesis, and detailed methodologies for its isolation, synthesis, and characterization.

Executive Summary

(20R,22R)-20,22-Dihydroxycholesterol, also known as (3β)-cholest-5-ene-3,20,22-triol, is a critical, yet transient, intermediate in the enzymatic conversion of cholesterol to pregnenolone.[1][2] This conversion is the first and rate-limiting step in the biosynthesis of all steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. The discovery and characterization of this molecule were fundamental to understanding the intricate pathways of steroidogenesis. This guide offers an in-depth exploration of this vital compound, from its initial identification to modern analytical and production techniques.

The Genesis of Understanding: Discovery and Historical Context

The journey to understanding steroid hormone production was marked by the challenge of identifying the fleeting intermediates in the conversion of cholesterol. Early research in the mid-20th century pointed towards a side-chain cleavage mechanism, but the exact steps remained elusive. The definitive isolation and identification of (20R,22R)-20,22-Dihydroxycholesterol, along with its precursor 22R-hydroxycholesterol, from bovine adrenal glands were landmark achievements that solidified the proposed pathway.[1] These discoveries provided tangible evidence for the stepwise hydroxylation of the cholesterol side chain prior to its cleavage.

The Central Role in Steroidogenesis: A Molecular Crossroads

(20R,22R)-20,22-Dihydroxycholesterol sits at a crucial juncture in the steroidogenic pathway. Its formation and subsequent metabolism are exclusively catalyzed by the mitochondrial enzyme, Cytochrome P450 11A1 (CYP11A1), also known as the cholesterol side-chain cleavage enzyme (P450scc).[1][2]

The conversion of cholesterol to pregnenolone is a three-step process, with each step facilitated by CYP11A1:

-

Step 1: 22-Hydroxylation: Cholesterol is first hydroxylated at the C22 position to form 22R-hydroxycholesterol.

-

Step 2: 20-Hydroxylation: 22R-hydroxycholesterol is then further hydroxylated at the C20 position to yield (20R,22R)-20,22-dihydroxycholesterol.

-

Step 3: Side-Chain Cleavage: The bond between C20 and C22 of (20R,22R)-20,22-dihydroxycholesterol is cleaved, releasing pregnenolone and isocaproaldehyde.

This enzymatic cascade is the committed step for all steroid hormone synthesis, making (20R,22R)-20,22-dihydroxycholesterol a key metabolite in endocrinology.

Cholesterol [label="Cholesterol"]; "22R_Hydroxycholesterol" [label="22R-Hydroxycholesterol"]; "20R_22R_Dihydroxycholesterol" [label="(20R,22R)-20,22-Dihydroxycholesterol", fillcolor="#FBBC05"]; Pregnenolone [label="Pregnenolone"]; Steroid_Hormones [label="Steroid Hormones", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Cholesterol -> "22R_Hydroxycholesterol" [label="CYP11A1"]; "22R_Hydroxycholesterol" -> "20R_22R_Dihydroxycholesterol" [label="CYP11A1"]; "20R_22R_Dihydroxycholesterol" -> Pregnenolone [label="CYP11A1"]; Pregnenolone -> Steroid_Hormones;

caption [label="Figure 1: The central role of (20R,22R)-20,22-Dihydroxycholesterol in steroidogenesis.", fontsize=10, shape=plaintext]; }

Figure 1: The central role of (20R,22R)-20,22-Dihydroxycholesterol in steroidogenesis.

Isolation and Purification: From Natural Sources to High Purity

The initial isolation of (20R,22R)-20,22-dihydroxycholesterol was a painstaking process from bovine adrenal glands. Modern techniques, however, allow for more efficient purification, particularly from in vitro enzymatic reactions.

Extraction from Biological Matrices

For the analysis of endogenous levels, such as in adrenal or placental tissue, a robust extraction protocol is paramount.

Protocol 1: General Extraction from Tissues

-

Homogenization: Homogenize fresh or frozen tissue in a suitable solvent system, such as a mixture of chloroform and methanol (2:1, v/v), to disrupt cellular structures and solubilize lipids.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction by adding water to create a biphasic system. The lipids, including (20R,22R)-20,22-dihydroxycholesterol, will partition into the organic (lower) phase.

-

Drying and Reconstitution: Carefully collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the subsequent purification method (e.g., methanol or acetonitrile).

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the method of choice for obtaining highly purified (20R,22R)-20,22-dihydroxycholesterol.

Protocol 2: Preparative Reversed-Phase HPLC Purification

| Parameter | Condition |

| Column | C18 reversed-phase, 5 µm particle size, e.g., 250 x 10 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A linear gradient from 60% B to 100% B over 30 minutes |

| Flow Rate | 4-5 mL/min |

| Detection | UV at 205-215 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | Dependent on sample concentration and column capacity |

Procedure:

-

Dissolve the crude extract in the initial mobile phase composition.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient elution to separate the components.

-

Collect fractions based on the detector signal corresponding to the expected retention time of (20R,22R)-20,22-dihydroxycholesterol.

-

Pool the relevant fractions and evaporate the solvent to obtain the purified compound.

Chemical Synthesis: A Stereoselective Approach

While isolation from natural sources is feasible, chemical synthesis provides a more controlled and scalable source of (20R,22R)-20,22-dihydroxycholesterol. The key challenge in the synthesis is the stereospecific introduction of the two hydroxyl groups at C20 and C22.

A common strategy involves the use of a pregnane derivative as a starting material. A detailed, multi-step synthesis is beyond the scope of this guide; however, a generalized workflow is presented below.

Pregnenolone_Derivative [label="Pregnenolone Derivative"]; Epoxidation [label="Epoxidation of C20-C22 double bond"]; Ring_Opening [label="Stereoselective Ring Opening"]; Deprotection [label="Deprotection"]; Final_Product [label="(20R,22R)-20,22-Dihydroxycholesterol", fillcolor="#FBBC05"];

Pregnenolone_Derivative -> Epoxidation; Epoxidation -> Ring_Opening; Ring_Opening -> Deprotection; Deprotection -> Final_Product;

caption [label="Figure 2: Generalized workflow for the chemical synthesis.", fontsize=10, shape=plaintext]; }

Figure 2: Generalized workflow for the chemical synthesis.

Definitive Characterization: Spectroscopic and Spectrometric Analysis

Unambiguous identification of (20R,22R)-20,22-dihydroxycholesterol requires a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly employed.

Expected Mass Spectrometric Data:

| Ion | m/z (calculated) |

| [M+H]⁺ | 419.3525 |

| [M+Na]⁺ | 441.3345 |

| [M-H₂O+H]⁺ | 401.3419 |

| [M-2H₂O+H]⁺ | 383.3314 |

| [M-3H₂O+H]⁺ | 365.3208 |

Note: The exact fragmentation pattern will depend on the ionization method and collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the stereochemistry of (20R,22R)-20,22-dihydroxycholesterol. While a full spectral assignment is complex, key diagnostic signals can be identified. Predicted NMR data can be found in databases such as the Natural Products Magnetic Resonance Database (NP-MRD).[3]

Enzymatic Production and In Vitro Analysis: A Powerful Research Tool

For many research applications, the in vitro enzymatic synthesis of (20R,22R)-20,22-dihydroxycholesterol using recombinant CYP11A1 is the most practical approach.

Heterologous Expression and Purification of Human CYP11A1

Human CYP11A1 can be expressed in E. coli and purified for use in in vitro assays.

Protocol 3: Expression and Purification of Recombinant Human CYP11A1

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the human CYP11A1 cDNA.

-

Culture Growth: Grow the transformed cells in a rich medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a buffer containing a detergent (e.g., CHAPS) and protease inhibitors.

-

Purification: Purify the His-tagged CYP11A1 from the soluble fraction using immobilized metal affinity chromatography (IMAC). Elute the protein with an imidazole gradient.

-

Dialysis and Storage: Dialyze the purified protein against a storage buffer and store at -80°C.

In Vitro Reconstitution and Activity Assay

To produce (20R,22R)-20,22-dihydroxycholesterol in vitro, a reconstituted system containing purified CYP11A1 and its redox partners is required.

Protocol 4: In Vitro CYP11A1 Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant human CYP11A1 (e.g., 0.5-1.0 µM)

-

Adrenodoxin (a redox partner)

-

Adrenodoxin reductase (a redox partner)

-

Cholesterol (substrate) solubilized with a detergent or cyclodextrin

-

NADPH (cofactor)

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Extraction and Analysis: Extract the steroids into the organic phase, evaporate the solvent, and reconstitute the sample for analysis by HPLC or LC-MS to identify and quantify cholesterol, 22R-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and pregnenolone.

Reagents [label="Combine:\n- Recombinant CYP11A1\n- Redox Partners\n- Cholesterol (Substrate)\n- NADPH (Cofactor)\n- Buffer"]; Incubation [label="Incubate at 37°C"]; Quenching [label="Quench Reaction"]; Extraction [label="Extract Steroids"]; Analysis [label="Analyze by HPLC or LC-MS"];

Reagents -> Incubation; Incubation -> Quenching; Quenching -> Extraction; Extraction -> Analysis;

caption [label="Figure 3: Workflow for the in vitro enzymatic production and analysis.", fontsize=10, shape=plaintext]; }

Figure 3: Workflow for the in vitro enzymatic production and analysis.

Conclusion and Future Directions

(20R,22R)-20,22-Dihydroxycholesterol remains a molecule of significant interest in the fields of endocrinology, drug discovery, and biotechnology. A thorough understanding of its properties and the methods for its isolation and synthesis are crucial for researchers investigating steroidogenic pathways and developing novel therapeutics targeting these processes. Future research may focus on developing more efficient and scalable synthetic routes, as well as exploring the potential biological activities of this intermediate beyond its role in steroidogenesis. The methodologies outlined in this guide provide a solid foundation for such endeavors.

References

-

Dixon, R., Furutachi, T., & Lieberman, S. (1970). The isolation of crystalline 22R-hydroxycholesterol and 20 alpha, 22R-dihydroxycholesterol from bovine adrenals. Biochemical and Biophysical Research Communications, 40(1), 161–165. [Link]

-

Wikipedia contributors. (2023, December 12). 20α,22R-Dihydroxycholesterol. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Wishart, D. S., et al. (2022). NP-MRD: the Natural Products Magnetic Resonance Database. In Nucleic Acids Research, 50(D1), D677-D685. [Link]

-

PubChem. (n.d.). (20R,22R)-20,22-Dihydroxycholesterol. Retrieved January 22, 2026, from [Link]

-

Guo, Y., et al. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. BioTech, 12(1), 17. [Link]

-

IBA Lifesciences. (n.d.). Heterologous expression of recombinant proteins in E. coli. Retrieved January 22, 2026, from [Link]

-

Hume, R., Kelly, R. W., Taylor, P. L., & Boyd, G. S. (1984). The catalytic cycle of cytochrome P-450scc and intermediates in the conversion of cholesterol to pregnenolone. European Journal of Biochemistry, 140(3), 583–591. [Link]

-

Protocols.io. (2019, October 3). Heterologous protein expression in E. coli. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved January 22, 2026, from [Link]

-

Burstein, S., Middleditch, B. S., & Gut, M. (1975). Mass spectrometric study of the enzymatic conversion of cholesterol to (22R)-22-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and pregnenolone, and of (22R)-22-hydroxycholesterol to the glycol and pregnenolone in bovine adrenocortical preparations. Mode of oxygen incorporation. The Journal of Biological Chemistry, 250(23), 9028–9037. [Link]

-

Rone, M. B., et al. (2012). Identification of a dynamic mitochondrial protein complex driving cholesterol import, trafficking, and metabolism to steroid hormones. Molecular Endocrinology, 26(11), 1868–1882. [Link]

-

Poyser, J. P., & Ourisson, G. (1974). Stereospecific synthesis of (22R)-22-hydroxycholesterol and (22R)-cholesta-5,24-diene-3β,22-diol. Journal of the Chemical Society, Perkin Transactions 1, (17), 2061-2066. [Link]

-

ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved January 22, 2026, from [Link]

-

Strushkevich, N., et al. (2010). Structural basis for three-step sequential catalysis by the cholesterol side chain cleavage enzyme CYP11A1. The Journal of Biological Chemistry, 285(34), 26544–26553. [Link]

-

Auchus, R. J., & Guengerich, F. P. (2023). The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive. The Journal of Biological Chemistry, 299(12), 105436. [Link]

-

Slominski, A. T., et al. (2015). Novel activities of CYP11A1 and their potential physiological significance. The Journal of Steroid Biochemistry and Molecular Biology, 151, 25–37. [Link]

-

Selvaraj, V., & Stocco, D. M. (2015). Measurement of Mitochondrial Cholesterol Import Using a Mitochondria-Targeted CYP11A1 Fusion Construct. In Methods in Molecular Biology (Vol. 1300, pp. 227–241). Humana Press. [Link]

-

Manthena, P. V., et al. (2017). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Research Journal of Pharmacy and Technology, 10(9), 2951. [Link]

Sources

A Technical Guide to the Enzymatic Conversion of Cholesterol to (20R,22R)-20,22-Dihydroxycholesterol

This guide provides an in-depth technical exploration of the enzymatic conversion of cholesterol to its dihydroxylated intermediate, (20R,22R)-20,22-dihydroxycholesterol. This critical reaction represents the second step in the canonical pathway of steroidogenesis, a fundamental biological process. We will dissect the intricate machinery of the enzyme complex responsible, provide validated experimental protocols for its in vitro reconstitution, and detail the analytical methodologies required for product verification and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical framework for studying this pivotal biochemical transformation.

The Core Machinery: The Mitochondrial P450scc System

The conversion of cholesterol is not the work of a single enzyme but a sophisticated three-part mitochondrial system known as the cholesterol side-chain cleavage complex.[1] This system is the gateway to the biosynthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[2][3][4][5]

Cytochrome P450scc (CYP11A1): The Catalytic Heart

The central enzyme is the Cholesterol Side-Chain Cleavage Enzyme, commonly referred to as P450scc or officially as CYP11A1 .[1][2] It is a member of the cytochrome P450 superfamily of monooxygenases and is located on the matrix-facing side of the inner mitochondrial membrane.[1] CYP11A1 is responsible for three sequential reactions: two hydroxylations of the cholesterol side-chain followed by the cleavage of the C20-C22 bond.[1][6] This guide focuses on the first two steps, which produce the stable intermediate (20R,22R)-20,22-dihydroxycholesterol.

The Electron Transfer Chain: Powering the Reaction

Like most P450 enzymes, CYP11A1 cannot function in isolation. It requires a steady supply of electrons, which are ultimately derived from NADPH.[1] This is accomplished via a two-protein redox chain:

-

Adrenodoxin Reductase (AdR): A soluble flavoprotein in the mitochondrial matrix that accepts a pair of electrons from NADPH.[1][7]

-

Adrenodoxin (Adx): A small, soluble iron-sulfur protein, also in the matrix, that acts as a mobile electron shuttle.[1] It accepts one electron at a time from AdR and transfers it to CYP11A1.

It is crucial to understand that these three proteins do not form a stable ternary complex. Instead, kinetic and spectroscopic studies have shown that CYP11A1 and AdR compete for binding to Adx, which shuttles between them to deliver the necessary reducing equivalents.[1]

The Reaction Mechanism: A Stepwise Hydroxylation

The conversion of cholesterol to pregnenolone by CYP11A1 is a meticulously controlled process. The formation of (20R,22R)-20,22-dihydroxycholesterol is the result of the first two monooxygenase reactions, each requiring one molecule of O₂, two electrons (delivered by Adx), and two protons.[1][8]

-

First Hydroxylation: Cholesterol is hydroxylated at the C22 position to form the first intermediate, 22R-hydroxycholesterol.[1][6]

-

Second Hydroxylation: 22R-hydroxycholesterol is then hydroxylated at the C20 position to yield the target product, (20R,22R)-20,22-dihydroxycholesterol .[1][6]

Isotopic labeling studies using ¹⁸O₂ have definitively shown that the oxygen atoms incorporated into the two hydroxyl groups come from two different molecules of molecular oxygen, confirming a sequential mechanism.[8][9] The final step, which proceeds from this dihydroxy intermediate, is the cleavage of the C20-C22 bond to produce pregnenolone and isocaproic aldehyde.[1][6]

Experimental Framework: In Vitro Reconstitution of the P450scc System

To study this conversion in a controlled environment, an in vitro system using purified recombinant proteins is the preferred method. This approach offers precise control over reaction components, free from the confounding variables of a cellular environment.

Production of Recombinant Enzymes

Escherichia coli is a robust and widely used host for expressing the three components of the P450scc system.[10][11]

-

Expression Constructs: It is essential to express the mature form of CYP11A1, which lacks the N-terminal mitochondrial import sequence, to achieve proper folding and activity in a bacterial host.[10] The genes for human or bovine CYP11A1, AdR, and Adx can be cloned into suitable expression vectors (e.g., pET vectors) for high-level production.[11][12][13]

-

Fusion Proteins: Advanced strategies involve creating a single fusion protein of the entire system (e.g., P450scc-AdR-Adx).[14] This elegant approach fixes the stoichiometry of the components at a 1:1:1 ratio, potentially increasing catalytic efficiency by facilitating intramolecular electron transfer.[14]

-

Purification: Standard protein purification techniques, such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins, followed by size-exclusion chromatography, are used to obtain highly pure and active enzymes.

Detailed Protocol for In Vitro Conversion

This protocol outlines a self-validating system for the enzymatic synthesis of (20R,22R)-20,22-dihydroxycholesterol.

A. Reagent Preparation

-

Enzyme Stock Solutions: Prepare concentrated stocks of purified CYP11A1, AdR, and Adx in a suitable storage buffer (e.g., 50 mM Potassium Phosphate, pH 7.4, 10% glycerol, 1 mM EDTA).

-

Substrate Stock: Cholesterol's poor aqueous solubility is a primary technical challenge. Prepare a 10 mM stock solution of cholesterol in 2-hydroxypropyl-β-cyclodextrin or a detergent like Tween 20 to ensure its availability to the enzyme.

-

Cofactor Solution: Prepare a fresh 100 mM stock solution of NADPH in reaction buffer.

-

Reaction Buffer: 50 mM Potassium Phosphate, pH 7.4, containing 100 mM KCl and 10 mM MgCl₂.

B. Reaction Setup The following table provides a template for a standard 500 µL reaction. Components should be added in the order listed and pre-warmed to 37°C before initiating the reaction.

| Component | Stock Conc. | Volume (µL) | Final Conc. | Purpose |

| Reaction Buffer | - | Up to 500 | 1x | Provides optimal pH and ionic strength |

| Adrenodoxin Reductase (AdR) | 100 µM | 1 | 0.2 µM | NADPH-dependent reductase |

| Adrenodoxin (Adx) | 100 µM | 10 | 2.0 µM | Electron shuttle protein |

| CYP11A1 (P450scc) | 100 µM | 5 | 1.0 µM | Catalytic enzyme |

| Cholesterol Stock | 10 mM | 5 | 100 µM | Substrate |

| Initiate Reaction | ||||

| NADPH | 100 mM | 5 | 1.0 mM | Ultimate electron donor |

C. Incubation and Termination

-

Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 60 minutes). Time-course experiments are recommended to determine the optimal reaction time for maximizing the yield of the dihydroxy intermediate before it is converted to pregnenolone.

-

Terminate the reaction by adding 2 volumes of ice-cold ethyl acetate containing an internal standard (e.g., d7-cholesterol) for accurate quantification.

-

Vortex vigorously for 1 minute to extract the sterols into the organic phase.

D. Product Extraction

-

Centrifuge the mixture at ~2000 x g for 10 minutes to achieve phase separation.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.

-

Dry the organic extract completely under a gentle stream of nitrogen gas.[15][16]

-

Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a solvent compatible with the analytical system, such as methanol or acetonitrile.[17]

Analytical Verification: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the definitive method for separating, identifying, and quantifying the reaction products.[17][18]

Chromatographic Separation

-

System: A reverse-phase HPLC system is standard.

-

Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) provides excellent resolution for sterols.[16][17]

-

Mobile Phase: A binary gradient of water and methanol (or acetonitrile), both containing a modifier like 5 mM ammonium acetate to promote ionization, is effective.[17]

Mass Spectrometric Detection

-

Ionization: Positive-mode Electrospray Ionization (ESI) is typically used for sterol analysis.[15][17]

-

Quantification: Multiple Reaction Monitoring (MRM) is the gold standard for quantification.[15][16] This technique provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition. The identity of the compound is confirmed by the presence of the correct transition at the expected retention time.

The table below summarizes the key mass transitions for the substrate and the target product. Note that sterols readily lose water molecules ([M+H-H₂O]⁺) in the mass spectrometer.

| Compound | Formula | Exact Mass | Precursor Ion [M+H]⁺ | Key Fragment Ions |

| Cholesterol | C₂₇H₄₆O | 386.3549 | 387.4 | 369.3 (loss of H₂O) |

| (20R,22R)-20,22-Dihydroxycholesterol | C₂₇H₄₆O₃ | 418.3447 | 419.3 | 401.3 (loss of H₂O), 383.3 (loss of 2H₂O) |

Note: The exact m/z values may vary slightly based on instrument calibration and adduct formation.

Field-Proven Insights & Troubleshooting

-

Causality of Cofactor Ratios: The ratio of Adx to CYP11A1 is critical. A molar excess of Adx is often required to ensure efficient electron transfer to the P450 enzyme.

-

Substrate Delivery: If low conversion is observed, the primary suspect is often poor substrate solubility. Experiment with different cyclodextrins or non-ionic detergents to optimize the presentation of cholesterol to the enzyme's active site.

-

Electron Uncoupling and ROS: The electron transfer from Adx to CYP11A1 is not perfectly efficient. A portion of electrons can "leak" and react with O₂ to form reactive oxygen species (ROS), such as superoxide radicals.[1][19] This can lead to oxidative damage and inactivation of the enzyme over time, which is why fresh enzyme preparations and defined reaction times are critical.

-

Validating the System: The integrity of the protocol is confirmed by running parallel control reactions: one without NADPH (should yield no product) and one without CYP11A1 (should also yield no product). These controls validate that the observed conversion is dependent on both the reducing power and the specific catalytic activity of the enzyme.

References

-

Title: Cholesterol side-chain cleavage enzyme - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Cholesterol side-chain cleavage enzyme - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Steroidogenesis | Pathway - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: Steroid - Biosynthesis, Metabolism, Hormones Source: Britannica URL: [Link]

-

Title: KEGG Steroid hormone biosynthesis - Reference pathway Source: KEGG URL: [Link]

-

Title: Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry Source: PubMed URL: [Link]

-

Title: Sterols Mass Spectra Protocol - LIPID MAPS Source: LIPID MAPS URL: [Link]

-

Title: General overview of the steroid hormone biosynthetic pathway... Source: ResearchGate URL: [Link]

-

Title: Chapter 2 Steroid Biosynthesis and Regulation of Cortisol Production The adult adrenal cortex produces three classes of steroid Source: Rose-Hulman Institute of Technology URL: [Link]

-

Title: Sterol Analysis by Quantitative Mass Spectrometry Source: Springer Nature Experiments URL: [Link]

-

Title: Analysis of Sterols by Gas Chromatography–Mass Spectrometry Source: Springer Nature Experiments URL: [Link]

-

Title: Mass Spectrometric Study of the Enzymatic Conversion of Cholesterol to (22R)-22-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and Pregnenolone... Source: PubMed URL: [Link]

-

Title: 20α,22R-Dihydroxycholesterol - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Sterols Mass Spectra Protocol - LIPID MAPS Source: LIPID MAPS URL: [Link]

-

Title: Cytochrome P450 Side-Chain Cleavage: Insights Gained From Homology Modeling Source: PubMed URL: [Link]

-

Title: Cytochrome P450 125 (CYP125) catalyses C26-hydroxylation to initiate sterol side-chain degradation in Rhodococcus jostii RHA1 Source: PMC URL: [Link]

-

Title: Partial Defect in the Cholesterol Side-Chain Cleavage Enzyme P450scc (CYP11A1) Resembling Nonclassic Congenital Lipoid Adrenal Hyperplasia Source: PMC URL: [Link]

-

Title: 1 Catalytic reaction of P450scc (CYP11A1). CYP11A1 catalyzes the conversion of cholesterol into pregnenolone, which is then converted by other enzymes to form all steroids Source: ResearchGate URL: [Link]

-

Title: In vitro functional CYP11A1 activity assays. (A) Comparison of mutant's... Source: ResearchGate URL: [Link]

-

Title: Adrenodoxin (Adx) and CYP11A1 (P450scc) induce apoptosis by the generation of reactive oxygen species in mitochondria Source: PubMed URL: [Link]

-

Title: Cytochrome P450 125 (CYP125) catalyses C26-hydroxylation to initiate sterol side-chain degradation in Rhodococcus jostii RHA1 Source: PubMed URL: [Link]

-

Title: Conversion of cholesterol into pregnenolone. The conversion of... Source: ResearchGate URL: [Link]

-

Title: Expression of functional bovine cholesterol side chain cleavage cytochrome P450 (P450scc) in Escherichia coli Source: PubMed URL: [Link]

-

Title: Functional expression system for cytochrome P450 genes using the reductase domain of self-sufficient P450RhF from Rhodococcus sp. NCIMB 9784 Source: PubMed URL: [Link]

-

Title: Identification of a New Class of Cytochrome P450 from a Rhodococcus sp Source: PMC URL: [Link]

-

Title: Redox Partner Adrenodoxin Alters Cytochrome P450 11B1 Ligand Binding and Inhibition Source: Jbc.org URL: [Link]

-

Title: Human cholesterol side-chain cleavage enzyme, P450scc: cDNA cloning, assignment of the gene to chromosome 15, and expression in the placenta Source: PMC URL: [Link]

-

Title: Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system Source: PMC URL: [Link]

-

Title: Regulation of proteins in the cholesterol side-chain cleavage system in JEG-3 and Y-1 cells Source: PubMed URL: [Link]

-

Title: Identification of a New Class of Cytochrome P450 From a Rhodococcus Sp Source: PubMed URL: [Link]

-

Title: Enzymatic formation of (20R, 22R)-20,22-dihydroxycholesterol from cholesterol and a mixture of 16O2 and 18O2: random incorporation of oxygen atoms. Source: Semantic Scholar URL: [Link]

-

Title: Regulation of cytochrome P450scc synthesis and activity in the ovine corpus luteum Source: PubMed URL: [Link]

-

Title: Cholesterol Side-Chain Cleavage Enzyme Source: OUHSC Profiles URL: [Link]

-

Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]

-

Title: Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry Source: Frontiers URL: [Link]

-

Title: Adrenal mitochondrial cytochrome P-450scc. Cholesterol and adrenodoxin interactions at equilibrium and during turnover Source: ResearchGate URL: [Link]

-

Title: In Vitro Cytochrome P450 Inhibition and Induction Source: PubMed URL: [Link]

-

Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: PubMed Central URL: [Link]

-

Title: LC-MS(MSⁿ) analysis of GP-derivatised 20R,22R-diHC and its metabolites... Source: ResearchGate URL: [Link]

-

Title: Cholesterol metabolism: from lipidomics to immunology Source: PMC URL: [Link]

Sources

- 1. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. britannica.com [britannica.com]

- 5. KEGG PATHWAY: Steroid hormone biosynthesis - Reference pathway [kegg.jp]

- 6. 20α,22R-Dihydroxycholesterol - Wikipedia [en.wikipedia.org]

- 7. Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass spectrometric study of the enzymatic conversion of cholesterol to (22R)-22-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and pregnenolone, and of (22R)-22-hydroxycholesterol to the lgycol and pregnenolone in bovine adrenocortical preparations. Mode of oxygen incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Expression of functional bovine cholesterol side chain cleavage cytochrome P450 (P450scc) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of a New Class of Cytochrome P450 from a Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human cholesterol side-chain cleavage enzyme, P450scc: cDNA cloning, assignment of the gene to chromosome 15, and expression in the placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of proteins in the cholesterol side-chain cleavage system in JEG-3 and Y-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Partial Defect in the Cholesterol Side-Chain Cleavage Enzyme P450scc (CYP11A1) Resembling Nonclassic Congenital Lipoid Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

- 16. lipidmaps.org [lipidmaps.org]

- 17. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sterol Analysis by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. Adrenodoxin (Adx) and CYP11A1 (P450scc) induce apoptosis by the generation of reactive oxygen species in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (20R,22R)-20,22-Dihydroxycholesterol: Stereochemistry, Biological Function, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a seemingly simple lipid molecule, is the cornerstone of a vast and complex network of biological processes. Beyond its structural role in maintaining the integrity of cellular membranes, it serves as the precursor to a diverse array of signaling molecules, including steroid hormones, bile acids, and vitamin D. The enzymatic oxidation of cholesterol gives rise to a class of molecules known as oxysterols, which have emerged as critical regulators of lipid metabolism, inflammation, and cellular signaling.

This technical guide focuses on a pivotal, yet often overlooked, oxysterol: (20R,22R)-20,22-Dihydroxycholesterol. This molecule holds a unique position as a transient but essential intermediate in the biosynthesis of all steroid hormones. Its precise stereochemical configuration is paramount to its biological function, dictating its interaction with the intricate enzymatic machinery of steroidogenesis.

This guide will provide an in-depth exploration of the stereochemistry of (20R,22R)-20,22-Dihydroxycholesterol, its primary and well-established role in the conversion of cholesterol to pregnenolone, and its emerging functions as a signaling molecule in its own right. Furthermore, we will present detailed experimental methodologies for its synthesis, in vitro enzymatic analysis, and analytical quantification, providing researchers and drug development professionals with a comprehensive resource to facilitate their investigations into this fascinating and biologically significant molecule.

Part 1: The Stereochemical Landscape of (20R,22R)-20,22-Dihydroxycholesterol

The biological activity of (20R,22R)-20,22-Dihydroxycholesterol is intrinsically linked to its precise three-dimensional structure. The designation "(20R,22R)" refers to the specific spatial arrangement of the hydroxyl groups on the cholesterol side chain. At carbon 20, the hydroxyl group is in the R configuration, and at carbon 22, the hydroxyl group is also in the R configuration. This specific stereoisomer is the exclusive product of the sequential hydroxylation of cholesterol by the enzyme P450scc and is the only stereoisomer that can be further metabolized to pregnenolone[1][2][3].

The presence and orientation of these two hydroxyl groups significantly alter the physicochemical properties of the cholesterol backbone. The molecule becomes more polar, which is crucial for its interaction with the active site of the P450scc enzyme.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C27H46O3 | [2] |

| Molecular Weight | 418.65 g/mol | [2] |

| CAS Number | 596-94-1 | [4] |

| Appearance | White to off-white solid | |

| Melting Point | ~175-180 °C | |

| Solubility | Soluble in methanol, ethanol, and other organic solvents; sparingly soluble in water. |

Part 2: The Pivotal Function of (20R,22R)-20,22-Dihydroxycholesterol in Steroidogenesis

The conversion of cholesterol to pregnenolone is the initial and rate-limiting step in the biosynthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids. This critical transformation is catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1[1]. (20R,22R)-20,22-Dihydroxycholesterol is the second of two hydroxylated intermediates in this three-step enzymatic reaction.

The P450scc Enzymatic Cascade:

-

22-Hydroxylation: The process begins with the hydroxylation of cholesterol at the C22 position to form 22R-hydroxycholesterol. This reaction requires molecular oxygen and electrons donated from NADPH via the electron transfer proteins adrenodoxin reductase and adrenodoxin[1].

-

20-Hydroxylation: 22R-hydroxycholesterol is then further hydroxylated at the C20 position to yield (20R,22R)-20,22-dihydroxycholesterol[1][2].

-

Side-Chain Cleavage: The final step involves the cleavage of the carbon-carbon bond between C20 and C22 of (20R,22R)-20,22-dihydroxycholesterol. This results in the formation of pregnenolone and isocaproic aldehyde[1].

The Role of the Steroidogenic Acute Regulatory (StAR) Protein:

The enzymatic conversion of cholesterol to pregnenolone occurs within the inner mitochondrial membrane. However, the majority of cellular cholesterol resides in the outer mitochondrial membrane and other cellular compartments. The transport of cholesterol from the outer to the inner mitochondrial membrane is the true rate-limiting step in steroidogenesis and is facilitated by the Steroidogenic Acute Regulatory (StAR) protein. Hormonal stimulation of steroidogenic cells leads to an increase in StAR expression and activity, thereby increasing the substrate pool for P450scc.

Caption: The enzymatic conversion of cholesterol to pregnenolone by P450scc.

Part 3: Emerging Roles of (20R,22R)-20,22-Dihydroxycholesterol in Cellular Signaling

While its role in steroidogenesis is well-defined, emerging evidence suggests that (20R,22R)-20,22-Dihydroxycholesterol, as an oxysterol, may have biological functions independent of its role as a steroid precursor. Oxysterols are known to act as signaling molecules, primarily through their interaction with nuclear receptors.

One of the key families of nuclear receptors that bind oxysterols are the Liver X Receptors (LXRs), which play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation. While the primary endogenous ligands for LXRs are thought to be other oxysterols like 24(S)-hydroxycholesterol and 27-hydroxycholesterol, it is plausible that (20R,22R)-20,22-Dihydroxycholesterol could also modulate LXR activity.

Activation of LXRs leads to the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters (ABCA1 and ABCG1), thereby promoting cholesterol efflux from cells. This has significant implications for diseases associated with cholesterol accumulation, such as atherosclerosis. Furthermore, LXRs have been shown to have anti-inflammatory properties by repressing the expression of pro-inflammatory genes.

Caption: A potential signaling pathway involving (20R,22R)-20,22-Dihydroxycholesterol and LXR.

Part 4: Experimental Methodologies

Section 4.1: Synthesis of (20R,22R)-20,22-Dihydroxycholesterol

The stereoselective synthesis of (20R,22R)-20,22-Dihydroxycholesterol is a challenging multi-step process. While detailed, validated protocols are not widely available in the public domain, a plausible synthetic route can be devised based on established stereoselective reactions in steroid chemistry. The following is a generalized, conceptual protocol that would require optimization and validation.

Conceptual Synthetic Strategy:

-

Starting Material: A common and relatively inexpensive starting material is pregnenolone.

-

Protection of the 3-hydroxyl group and the 5,6-double bond: This is a standard procedure in steroid synthesis to prevent unwanted side reactions.

-

Stereoselective reduction of the 20-keto group: This is a critical step to establish the (20R) stereocenter. This can be achieved using stereoselective reducing agents.

-

Introduction of the 22-hydroxyl group: This can be accomplished through various methods, such as epoxidation of a C22-alkene followed by ring-opening, or through the use of an organometallic reagent on a C22-aldehyde. The stereochemistry at C22 needs to be carefully controlled.

-

Deprotection: Removal of the protecting groups to yield the final product.

-

Purification: The final product would require purification by column chromatography and recrystallization.

Note: The development of a robust and high-yielding synthesis of (20R,22R)-20,22-Dihydroxycholesterol would be a valuable contribution to the field.

Section 4.2: In Vitro P450scc Enzymatic Assay

This protocol describes a cell-free enzymatic assay to measure the activity of P450scc using either isolated mitochondria or recombinant human P450scc.

4.2.1: Preparation of Recombinant Human P450scc

Recombinant human P450scc can be expressed in E. coli and purified to near homogeneity. This provides a clean system to study the enzyme's kinetics and inhibition without interference from other mitochondrial proteins.

4.2.2: Assay Protocol

-

Reaction Mixture Preparation (per reaction):

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Recombinant human P450scc (e.g., 0.5-1.0 µM)

-

Adrenodoxin (e.g., 5-10 µM)

-

Adrenodoxin reductase (e.g., 0.5-1.0 µM)

-

Substrate: Cholesterol (or radiolabeled cholesterol for higher sensitivity) solubilized with a detergent like Tween 20 or incorporated into liposomes (e.g., 10-50 µM).

-

Water to a final volume of, for example, 100 µL.

-

-

Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or dichloromethane) containing an internal standard (e.g., a deuterated analog of pregnenolone).

-

Extraction: Vortex vigorously to extract the steroids into the organic phase. Centrifuge to separate the phases.

-

Sample Preparation for Analysis: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC-MS/MS analysis.

Caption: Workflow for the in vitro P450scc enzymatic assay.

Section 4.3: Analytical Quantification by HPLC-MS/MS

This method allows for the simultaneous separation and quantification of cholesterol, 22R-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and pregnenolone.

| Parameter | Recommended Condition |

| HPLC System | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid |

| Gradient | A linear gradient from ~50% B to 100% B over ~10 minutes, followed by a hold at 100% B and re-equilibration. |

| Flow Rate | 0.3-0.5 mL/min |

| Column Temperature | 40-50 °C |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

MRM Transitions (example, requires optimization for specific instrument):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cholesterol | [M+H-H2O]+ | Fragment ion |

| 22R-Hydroxycholesterol | [M+H-H2O]+ | Fragment ion |

| (20R,22R)-20,22-Dihydroxycholesterol | [M+H-2H2O]+ | Fragment ion |

| Pregnenolone | [M+H]+ | Fragment ion |

| Internal Standard | Specific to the chosen standard | Specific to the chosen standard |

Part 5: Data Presentation and Characterization

Spectral Characterization:

-

¹H NMR: The proton NMR spectrum of (20R,22R)-20,22-Dihydroxycholesterol would show characteristic signals for the steroidal backbone, including the olefinic proton at C6, the methyl groups at C18 and C19, and the protons of the side chain. The protons on the carbons bearing the hydroxyl groups (C20 and C22) would appear as multiplets at specific chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would display 27 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of C20 and C22 would be significantly downfield due to the deshielding effect of the hydroxyl groups.

-

Mass Spectrometry: The mass spectrum, particularly after silylation of the hydroxyl groups, would show a characteristic molecular ion peak and fragmentation pattern. Key fragments would arise from the loss of water (or trimethylsilanol after derivatization) and cleavage of the side chain.

Conclusion

(20R,22R)-20,22-Dihydroxycholesterol is a molecule of fundamental importance in steroid biochemistry. Its precise stereochemistry is a testament to the high fidelity of enzymatic reactions and is a prerequisite for the biosynthesis of all steroid hormones. While its role as an intermediate in steroidogenesis is well-established, the exploration of its potential as a signaling molecule in its own right is an exciting and rapidly developing area of research.

This technical guide has provided a comprehensive overview of the stereochemistry, function, and analytical methodologies related to (20R,22R)-20,22-Dihydroxycholesterol. It is our hope that this guide will serve as a valuable resource for researchers and drug development professionals, enabling further investigation into the multifaceted roles of this intriguing oxysterol and its potential as a therapeutic target or biomarker in a range of physiological and pathological conditions.

References

-

Cholesterol side-chain cleavage enzyme - Wikipedia. [Link]

-

Partial synthesis of (20R,22R)-20,22-dihydroxycholesterol - American Chemical Society. [Link]

-

Stereospecific synthesis of the four 20,22-epoxycholesterols and of (Z)-20(22)-dehydrocholesterol | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Stereospecific synthesis of (22R)-22-hydroxycholesterol and (22R)-cholesta-5,24-diene-3β,22-diol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry - LIPID MAPS. [Link]

-

(20R,22R)-20,22-Dihydroxycholesterol | C27H46O3 | CID 6453841 - PubChem. [Link]

-

20α,22R-Dihydroxycholesterol. [Link]

-

20α,22R-Dihydroxycholesterol - Wikipedia. [Link]

-

Mass Spectrometric Study of the Enzymatic Conversion of Cholesterol to (22R)-22-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and Pregnenolone, and of (22R) - PubMed. [Link]

-

LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. [Link]

-

A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Cellular Localization of (20R,22R)-20,22-Dihydroxycholesterol Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of (20R,22R)-20,22-Dihydroxycholesterol is a pivotal and rate-limiting step in the biosynthesis of all steroid hormones. Understanding the precise cellular and subcellular location of this critical metabolic conversion is fundamental for research in endocrinology, drug development, and the study of various metabolic disorders. This technical guide provides a comprehensive exploration of the cellular machinery responsible for (20R,22R)-20,22-Dihydroxycholesterol synthesis, with a primary focus on the key enzyme, its subcellular domicile, and the intricate mechanisms governing substrate delivery. We will delve into the causality behind experimental designs and provide detailed, field-proven protocols for the elucidation of this process, ensuring a self-validating system of scientific inquiry.

Introduction: The Gateway to Steroidogenesis

(20R,22R)-20,22-Dihydroxycholesterol is an essential, albeit transient, intermediate in the metabolic pathway that converts cholesterol into pregnenolone, the universal precursor for all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones.[1][2] The synthesis of this dihydroxycholesterol derivative is the first committed step in steroidogenesis and is therefore under tight regulatory control. Dysregulation of this process is implicated in a range of endocrine pathologies. A thorough understanding of its synthesis at a cellular level is paramount for the development of targeted therapeutics.

The conversion of cholesterol to (20R,22R)-20,22-Dihydroxycholesterol and subsequently to pregnenolone is catalyzed by a single enzyme: the Cholesterol side-chain cleavage enzyme, also known as P450scc or, more formally, CYP11A1.[3][4] This guide will illuminate the precise subcellular compartment where CYP11A1 resides and functions, a critical piece of information for any researcher in this field.

The Mitochondrial Inner Membrane: The Hub of Synthesis

The synthesis of (20R,22R)-20,22-Dihydroxycholesterol is exclusively a mitochondrial process. Specifically, the enzyme responsible, CYP11A1, is localized to the inner mitochondrial membrane .[3][4][5][6] The bulk of the CYP11A1 protein faces the mitochondrial matrix, where it can interact with its necessary redox partners.[5][6] This strategic positioning within the mitochondrion is not arbitrary; it is intrinsically linked to the bioenergetic status of the cell and the availability of reducing equivalents from the electron transport chain, which are essential for the monooxygenase activity of P450 enzymes.